molecular formula C14H13F3N2O2 B7029882 N-[1-(3-cyanophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[1-(3-cyanophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7029882
M. Wt: 298.26 g/mol
InChI Key: OCXCJEZNKPNDRM-UHFFFAOYSA-N
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Description

N-[1-(3-cyanophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound with a complex structure that includes a cyclopropyl ring, a cyanophenyl group, and a trifluoroethoxy acetamide moiety

Properties

IUPAC Name

N-[1-(3-cyanophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c15-14(16,17)9-21-8-12(20)19-13(4-5-13)11-3-1-2-10(6-11)7-18/h1-3,6H,4-5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXCJEZNKPNDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC(=C2)C#N)NC(=O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyanophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Cyanophenyl Group: This step involves the coupling of a cyanophenyl group to the cyclopropyl ring, which can be achieved through a Suzuki-Miyaura coupling reaction using palladium catalysts.

    Attachment of the Trifluoroethoxy Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3-cyanophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of trifluoroethoxy groups on biological activity. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-(3-cyanophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoroethoxy group could enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanophenyl)-2-(2,2,2-trifluoroethoxy)acetamide: A structurally similar compound with slight variations in the functional groups.

    Cyclopropyl derivatives: Compounds with a cyclopropyl ring but different substituents.

    Trifluoroethoxy acetamides: Compounds with the trifluoroethoxy acetamide moiety but different aromatic groups.

Uniqueness

N-[1-(3-cyanophenyl)cyclopropyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoroethoxy group, in particular, can significantly influence its reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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